3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid
Overview
Description
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, also known as 4-methyl-2-oxazoline-3-propanoic acid or 2-Oxazoline-3-propanoic acid, is an organic acid with a wide range of applications in biochemistry and pharmacology. It is a derivative of oxazoline, which is a five-membered heterocyclic compound containing a nitrogen atom. This compound has been studied extensively for its potential uses in various scientific research applications, including drug delivery, metabolic engineering, and drug synthesis. In
Scientific Research Applications
Molecular Structure and Supramolecular Interactions
- Oxazole derivatives, such as benzoxazolyl-prop-2-enoic acids, show interesting structural properties with their carboxylic acid groups and double bonds. These compounds form strong hydrogen bonds and weak C-H...O interactions, contributing to their supramolecular structures, which are further stabilized by π-π stacking interactions between oxazole and benzenoid rings (Trujillo-Ferrara et al., 2004).
Synthesis and Biological Activity
- Similar compounds, involving isoxazole and triazole rings, have been synthesized and found to possess antiviral and immunomodulating activities. This suggests potential pharmaceutical applications for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid derivatives in developing new antiviral agents (Modzelewska-Banachiewicz et al., 2009).
Chemical Transformations and Derivative Synthesis
- Research into derivatives of 1,3-oxazole-4-carboxylic acid highlights the versatility of oxazole compounds in chemical synthesis, enabling the introduction of various functional groups and the construction of complex molecular architectures (Prokopenko et al., 2010).
Docking Studies and Biological Effects
- Docking studies of benzoxazole derivatives on enzymes like triosephosphate isomerase suggest that these compounds can disrupt protein-protein interactions, which may underlie their biological effects, including trypanocidal activity. This indicates a potential research avenue for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in the study of enzyme inhibition and drug development (Sandoval et al., 2013).
Luminescent Properties
- The synthesis of organic compounds related to oxazole derivatives for the construction of molecular crystals with stable photoluminescence indicates potential applications in materials science, particularly in the development of new luminescent materials for various technological applications (Zhestkij et al., 2021).
properties
IUPAC Name |
(E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXZYRHHZVFOQ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.